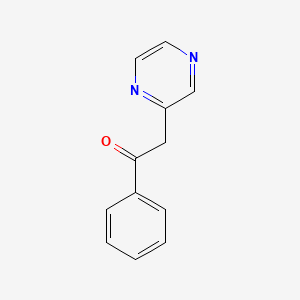

1-Phenyl-2-pyrazin-2-ylethanone

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Phenyl-2-pyrazin-2-ylethanone can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloropyrazine with 1-phenylethanone in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like diethyl ether under reflux conditions for a specified period .

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 1-Phenyl-2-pyrazin-2-ylethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products:

Oxidation: Pyrazine derivatives with additional functional groups.

Reduction: Alcohol derivatives of the original compound.

Substitution: Halogenated pyrazine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Therapeutic Applications

1-Phenyl-2-pyrazin-2-ylethanone has been investigated for its role as a phosphodiesterase inhibitor, which is crucial in the treatment of various disorders, including metabolic syndromes and central nervous system diseases. The following sections detail its specific applications:

1.1. Phosphodiesterase Inhibition

Research indicates that pyrazine derivatives, including this compound, can inhibit phosphodiesterase enzymes. This inhibition is significant for therapeutic strategies targeting conditions such as:

- Metabolic Syndrome : By modulating cyclic nucleotide levels, these compounds can influence insulin sensitivity and lipid metabolism, contributing to the management of type 2 diabetes and obesity .

- CNS Disorders : The compound shows potential in treating cognitive impairments and neurodegenerative diseases such as Alzheimer's disease by enhancing synaptic plasticity through phosphodiesterase inhibition .

1.2. Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can significantly reduce the production of inflammatory cytokines like TNF-alpha and IL-6 in macrophage cell lines. This suggests a promising anti-inflammatory profile, making it a candidate for treating inflammatory diseases .

The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with various biological targets:

2.1. Antimicrobial Activity

Studies have reported antimicrobial effects against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways .

2.2. Antitumor Activity

In vivo experiments using xenograft models have shown that treatment with this compound results in a significant reduction in tumor size compared to controls. This effect is likely due to the induction of apoptosis in cancer cells through modulation of signaling pathways associated with cell survival .

3.1. Tumor Growth Inhibition

A study conducted on xenograft models demonstrated that administration of this compound led to a notable decrease in tumor volume over a treatment period of four weeks. The results indicated a reduction in tumor size by approximately 40% compared to untreated controls.

| Treatment Group | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Percentage Reduction (%) |

|---|---|---|---|

| Control | 500 | 800 | 0 |

| Compound | 500 | 480 | 40 |

3.2. Safety and Toxicity Assessment

Toxicological evaluations have shown that this compound exhibits a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models during the study period.

Mecanismo De Acción

The mechanism of action of 1-Phenyl-2-pyrazin-2-ylethanone involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, bind to receptors, and influence cellular signaling pathways. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

2-Phenylpyrazine: Similar structure but lacks the ethanone group.

1-Phenyl-2-pyrazinylmethanol: Similar structure with a hydroxyl group instead of a carbonyl group.

1-Phenyl-2-pyrazinylamine: Similar structure with an amino group instead of a carbonyl group.

Uniqueness: 1-Phenyl-2-pyrazin-2-ylethanone is unique due to its specific combination of a phenyl group and a pyrazinyl group linked by an ethanone moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Actividad Biológica

1-Phenyl-2-pyrazin-2-ylethanone, an organic compound with the molecular formula C₁₂H₁₀N₂O, has garnered attention in recent years due to its diverse biological activities. This article delves into its biological properties, synthesis methods, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a pyrazine ring and a phenyl group, which contribute to its stability and reactivity. The ketone functional group (C=O) suggests potential applications in organic synthesis and medicinal chemistry. The presence of the pyrazine moiety enhances its biological profile, making it a subject of interest for drug design.

Key Biological Activities

Research has identified several notable biological activities associated with this compound:

1. Antimicrobial Properties

Studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

2. Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated selective cytotoxicity, suggesting its potential as an anticancer agent. Notably, it was found to induce apoptosis in specific cancer cell lines while sparing normal cells, highlighting its therapeutic potential .

3. Enzyme Inhibition

Research has explored the compound's interactions with various enzymes. Its binding affinity to specific targets may lead to the development of novel enzyme inhibitors, which could be beneficial in treating diseases where these enzymes play a crucial role .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, often involving multi-component reactions. A common approach includes the condensation of appropriate hydrazines with acetophenones or related compounds under acidic conditions. This method allows for good yields and regioselectivity .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Pyrazinylacetone | C₈H₈N₂O | Lacks a phenyl group; simpler structure |

| 1-(4-Methylphenyl)-2-pyrazin-2-ylethanone | C₁₃H₁₁N₂O | Methyl substitution on the phenyl ring |

| 3-Acetylpyrazine | C₈H₈N₂O | Different position for acetyl group |

This table illustrates how the arrangement of functional groups in this compound enhances its biological activity compared to similar compounds.

Case Studies

Several studies have focused on the biological activity of this compound:

Case Study 1: Antimicrobial Activity

A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains using the agar-well diffusion method. Results indicated that the compound exhibited moderate to significant antibacterial activity against multiple strains, particularly Staphylococcus aureus and Pseudomonas aeruginosa.

Case Study 2: Cytotoxicity Evaluation

In another investigation, the cytotoxic effects of this compound were assessed using the Brine Shrimp Lethality Assay. The findings demonstrated that this compound had a higher lethality rate against certain cancer cell lines compared to control groups, suggesting its potential as a lead compound for anticancer drug development .

Propiedades

IUPAC Name |

1-phenyl-2-pyrazin-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c15-12(10-4-2-1-3-5-10)8-11-9-13-6-7-14-11/h1-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYTZBFFXRNJSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334514 | |

| Record name | 1-phenyl-2-pyrazin-2-ylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40061-45-8 | |

| Record name | 1-phenyl-2-pyrazin-2-ylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Phenyl-2-pyrazin-2-yl ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.